molecular formula C23H19N5O B11030818 7-(2-methoxybenzyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-imine

7-(2-methoxybenzyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-imine

Cat. No.: B11030818
M. Wt: 381.4 g/mol
InChI Key: VMUOLSJVQFIRAB-UHFFFAOYSA-N
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Description

7-(2-methoxybenzyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-imine is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines, which are known for their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxybenzyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-imine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic ring system .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-(2-methoxybenzyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

7-(2-methoxybenzyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-imine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its kinase inhibitory properties, making it a candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 7-(2-methoxybenzyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-imine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells. This makes it a promising candidate for anticancer therapy .

Properties

Molecular Formula

C23H19N5O

Molecular Weight

381.4 g/mol

IUPAC Name

11-[(2-methoxyphenyl)methyl]-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-imine

InChI

InChI=1S/C23H19N5O/c1-29-21-10-6-5-9-17(21)15-27-12-11-20-19(22(27)24)13-25-23-18(14-26-28(20)23)16-7-3-2-4-8-16/h2-14,24H,15H2,1H3

InChI Key

VMUOLSJVQFIRAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C=CC3=C(C2=N)C=NC4=C(C=NN34)C5=CC=CC=C5

Origin of Product

United States

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